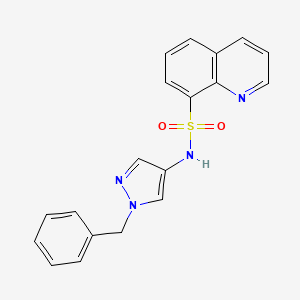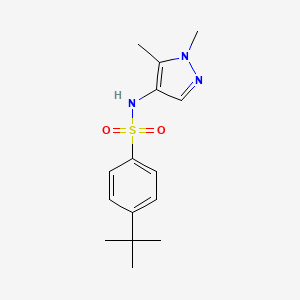![molecular formula C15H15N3S B7518211 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7518211.png)
6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has been studied for its potential as a therapeutic agent. It belongs to the class of thienopyrimidines, which have been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is not fully understood. It has been proposed that it may act by inhibiting DNA synthesis or by inducing apoptosis in cancer cells. It has also been suggested that it may act by inhibiting the activity of bacterial enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects
6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine has been found to have various biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. In bacteria, it has been found to inhibit cell growth and cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine in lab experiments is that it has shown activity against various cancer cell lines and gram-positive bacteria. This makes it a promising candidate for further study as a therapeutic agent. One limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its activity.
Direcciones Futuras
There are several future directions for the study of 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate the mechanism of action in cancer cells and bacteria. This may lead to the development of more potent analogs with improved activity. Another direction is to explore the activity of 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine in animal models of cancer and bacterial infections. This may provide valuable information on its potential as a therapeutic agent. Finally, the development of methods for targeted delivery of 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine to cancer cells or bacteria may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine has been described in the literature. One method involves the reaction of 2-phenylethylamine with 2-bromo-6-methylthieno[2,3-d]pyrimidine, followed by reduction with sodium borohydride. Another method involves the reaction of 2-phenylethylamine with 6-methylthieno[2,3-d]pyrimidin-4-one, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine has been studied for its potential as a therapeutic agent. It has been found to have activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Propiedades
IUPAC Name |
6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-11-9-13-14(17-10-18-15(13)19-11)16-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHYYGATEFFJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)

![2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)

![4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)

![5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)


![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)


![6-chloro-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4,5-diamine](/img/structure/B7518239.png)